molecular formula C7H10FN3 B13336265 3-Fluoro-4-(pyrrolidin-3-yl)-1H-pyrazole

3-Fluoro-4-(pyrrolidin-3-yl)-1H-pyrazole

Cat. No.: B13336265
M. Wt: 155.17 g/mol
InChI Key: WODUQGHCGFTHDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-(pyrrolidin-3-yl)-1H-pyrazole is a chemical compound of interest in medicinal chemistry and drug discovery research, serving as a versatile heterocyclic building block. This molecular framework incorporates two privileged structures: the pyrazole ring and the pyrrolidine scaffold. Pyrazole derivatives are recognized as an indispensable anchor for the design of new pharmacological agents and are found in compounds with a broad spectrum of reported biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties . The pyrrolidine ring is a common feature in many biologically active molecules and approved therapeutics, valued for its contribution to molecular geometry and its ability to enhance solubility and binding affinity through the nitrogen atom . The specific substitution pattern of this compound, featuring a fluorine atom and a pyrrolidinyl group on the pyrazole core, is designed to facilitate the exploration of structure-activity relationships (SAR). Researchers can utilize this compound as a key synthetic intermediate for constructing more complex target molecules. Its structure makes it particularly valuable for generating compound libraries aimed at screening for activity against various biological targets. While the specific mechanism of action for this base compound is not defined, its value lies in its application as a precursor in the synthesis of potential enzyme inhibitors, receptor modulators, and chemical probes. For example, pyrrolidine-based compounds have been developed as potent and selective T-type calcium channel inhibitors with demonstrated efficacy in models of neuropathic pain . This product is intended for research applications as a chemical building block and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H10FN3

Molecular Weight

155.17 g/mol

IUPAC Name

5-fluoro-4-pyrrolidin-3-yl-1H-pyrazole

InChI

InChI=1S/C7H10FN3/c8-7-6(4-10-11-7)5-1-2-9-3-5/h4-5,9H,1-3H2,(H,10,11)

InChI Key

WODUQGHCGFTHDT-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=C(NN=C2)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-4-(pyrrolidin-3-yl)-1H-pyrazole: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, characterization methodologies, and potential applications of the novel heterocyclic compound, 3-Fluoro-4-(pyrrolidin-3-yl)-1H-pyrazole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the exploration of new chemical entities.

Introduction: The Rationale for 3-Fluoro-4-(pyrrolidin-3-yl)-1H-pyrazole

The convergence of a pyrazole nucleus, a fluorine substituent, and a pyrrolidine moiety in a single molecular entity presents a compelling case for its investigation in drug discovery. Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][3][4] The pyrazole scaffold is a privileged structure due to its metabolic stability and versatile substitution patterns that allow for the fine-tuning of pharmacological activity.[5][6]

The introduction of a fluorine atom can significantly modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[7][8] Furthermore, the pyrrolidine ring is a prevalent feature in numerous biologically active compounds and approved drugs, often contributing to improved solubility and target engagement.[9] The specific combination in 3-Fluoro-4-(pyrrolidin-3-yl)-1H-pyrazole suggests a high potential for novel biological activity, making it a prime candidate for synthesis and evaluation in drug discovery programs.

Physicochemical Properties: A Predictive Analysis

While experimental data for 3-Fluoro-4-(pyrrolidin-3-yl)-1H-pyrazole is not yet available in the public domain, we can predict its core physicochemical properties based on its constituent functional groups.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₇H₁₀FN₃Based on structural components.
Molecular Weight 155.17 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperature.[10]Similar heterocyclic compounds are typically solids.
Solubility Expected to have moderate aqueous solubility.The pyrrolidine and pyrazole nitrogens can act as hydrogen bond acceptors and donors, enhancing water solubility.
pKa The pyrrolidine nitrogen will be basic, while the pyrazole NH will be weakly acidic.The pyrrolidine amine will be readily protonated, while the pyrazole NH can be deprotonated under strong basic conditions.
LogP Predicted to be low to moderate.The polar pyrazole and pyrrolidine moieties will likely lead to a compound with balanced lipophilicity.

Proposed Synthesis and Purification Workflow

A plausible synthetic route to 3-Fluoro-4-(pyrrolidin-3-yl)-1H-pyrazole can be envisioned through a multi-step process, leveraging established methodologies for the synthesis of fluorinated pyrazoles and functionalized pyrrolidines.

Synthesis of a Protected Pyrrolidine Precursor

The synthesis would likely commence with a commercially available, suitably protected pyrrolidine derivative. For instance, a protected 3-pyrrolidinone could serve as a starting point for introducing the necessary functionality for coupling to the pyrazole ring.

Construction of the Fluorinated Pyrazole Ring

The synthesis of a 3-fluoro-4-halopyrazole intermediate is a key step. This could potentially be achieved through the fluorination of a pyrazole precursor using an electrophilic fluorinating agent such as Selectfluor™.[7][11]

Coupling and Deprotection

A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, between the protected pyrrolidine derivative and the fluorinated pyrazole intermediate would form the core structure. Subsequent deprotection of the pyrrolidine nitrogen would yield the final product.

Synthesis_Workflow A Protected 3-Pyrrolidinone B Functionalized Pyrrolidine Intermediate A->B Functionalization E Protected 3-Fluoro-4-(pyrrolidin-3-yl)-1H-pyrazole B->E Cross-Coupling C Pyrazole Precursor D 3-Fluoro-4-halopyrazole C->D Fluorination (e.g., Selectfluor™) D->E F 3-Fluoro-4-(pyrrolidin-3-yl)-1H-pyrazole E->F Deprotection

Caption: Proposed synthetic workflow for 3-Fluoro-4-(pyrrolidin-3-yl)-1H-pyrazole.

Purification Protocol

Purification of the final compound would likely involve standard chromatographic techniques.

Step-by-Step Purification:

  • Initial Work-up: Following the final deprotection step, the reaction mixture would be subjected to an aqueous work-up to remove inorganic salts and highly polar impurities.

  • Column Chromatography: The crude product would then be purified by flash column chromatography on silica gel. A gradient elution system, for example, dichloromethane/methanol or ethyl acetate/hexanes with a small percentage of triethylamine to prevent streaking of the basic pyrrolidine, would be employed.

  • Recrystallization or Salt Formation: For obtaining highly pure material, recrystallization from a suitable solvent system could be attempted. Alternatively, formation of a hydrochloride or other salt could facilitate purification and handling of the final compound.[9]

Structural Characterization: A Spectroscopic Roadmap

The unambiguous identification of 3-Fluoro-4-(pyrrolidin-3-yl)-1H-pyrazole would rely on a combination of modern spectroscopic techniques.

TechniqueExpected Observations
¹H NMR - Resonances for the pyrrolidine ring protons. - A distinct signal for the pyrazole C-H proton. - A broad signal for the pyrazole N-H, which may be exchangeable with D₂O. - A signal for the pyrrolidine N-H, also potentially exchangeable.
¹³C NMR - Signals corresponding to the carbon atoms of the pyrrolidine and pyrazole rings. - The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.
¹⁹F NMR - A single resonance, the chemical shift of which will be characteristic of a fluorine atom attached to a pyrazole ring.
Mass Spectrometry (MS) - The molecular ion peak corresponding to the exact mass of the compound. - Characteristic fragmentation patterns involving the loss of fragments from the pyrrolidine ring.
Infrared (IR) Spectroscopy - N-H stretching vibrations for both the pyrazole and pyrrolidine moieties. - C-F stretching vibration.

Potential Applications in Drug Discovery

Given the pharmacological pedigree of its constituent moieties, 3-Fluoro-4-(pyrrolidin-3-yl)-1H-pyrazole is a promising scaffold for the development of novel therapeutic agents.

Kinase Inhibition

Many pyrazole-containing compounds are potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[5] The structure of the title compound could be amenable to targeting the ATP-binding site of various kinases.

CNS Disorders

The pyrrolidine ring is a common feature in centrally acting agents. The predicted physicochemical properties of 3-Fluoro-4-(pyrrolidin-3-yl)-1H-pyrazole may allow it to cross the blood-brain barrier, making it a candidate for targeting CNS disorders.

Anti-infective Agents

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities.[1][3] This compound could be screened against a panel of pathogenic bacteria and fungi.

Potential_Applications A 3-Fluoro-4-(pyrrolidin-3-yl)-1H-pyrazole B Kinase Inhibition A->B C CNS Disorders A->C D Anti-infective Agents A->D

Sources

The Ascendant Role of Fluorinated Pyrazole Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Synthesis, Biological Activity, and Therapeutic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a core structure that consistently yields compounds with a wide array of biological activities. The strategic introduction of fluorine atoms into this versatile heterocycle has unlocked a new dimension of therapeutic potential, giving rise to a burgeoning class of molecules with enhanced potency, selectivity, and metabolic stability. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the biological activities of fluorinated pyrazole derivatives, delving into their synthesis, mechanisms of action, and applications across various disease areas.

The incorporation of fluorine into organic molecules can profoundly alter their physicochemical properties.[1][2][3] The high electronegativity of fluorine, its small atomic radius, and the strength of the carbon-fluorine bond contribute to increased lipophilicity, improved metabolic stability, and enhanced binding affinity to target proteins.[4] These attributes make fluorinated pyrazoles highly attractive candidates for the development of novel therapeutics.[1][3]

I. Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Fluorinated pyrazole derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal properties.

A. Antifungal Activity

Fluorinated pyrazoles have demonstrated broad-spectrum antifungal activity against various phytopathogenic fungi and human fungal pathogens.[5][6][7] Studies have shown their efficacy against species such as Sclerotinia sclerotiorum, Macrophomina phaseolina, Fusarium oxysporum, and Aspergillus niger.[2][5][6]

Mechanism of Action: The antifungal activity of these derivatives is often attributed to the inhibition of essential fungal enzymes.[5][8] Molecular docking studies have suggested that fluorinated pyrazoles can bind to and inhibit enzymes like proteinase K, which is crucial for fungal growth and pathogenesis.[5][8]

Experimental Protocol: Antifungal Susceptibility Testing (Mycelial Growth Inhibition)

A common method to assess the antifungal activity of novel compounds is the mycelium growth rate method.[7]

  • Preparation of Media: A suitable fungal growth medium (e.g., Potato Dextrose Agar) is prepared and autoclaved.

  • Incorporation of Test Compounds: The synthesized fluorinated pyrazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the molten agar at various concentrations.

  • Inoculation: A small disc of mycelium from a fresh culture of the target fungus is placed at the center of each agar plate.

  • Incubation: The plates are incubated at an appropriate temperature (typically 25-28°C) for a specified period.

  • Measurement of Inhibition: The diameter of the fungal colony is measured, and the percentage of growth inhibition is calculated relative to a control plate containing only the solvent.

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Media Prepare Fungal Growth Media Inoculate Inoculate with Fungal Mycelium Media->Inoculate Add Compounds Compounds Dissolve Fluorinated Pyrazole Derivatives Compounds->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Measure Measure Colony Diameter Incubate->Measure Calculate Calculate Percent Inhibition Measure->Calculate

Workflow for Antifungal Susceptibility Testing.

B. Antibacterial Activity

Mechanism of Action: While the exact mechanisms are still under investigation, it is believed that these compounds may disrupt essential bacterial processes.[12]

II. Anti-inflammatory and Analgesic Effects: Targeting the COX Enzymes

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management.[13][14] Many NSAIDs, including the well-known drug celecoxib, feature a pyrazole core.[15][16] Fluorinated pyrazole derivatives have been extensively studied for their anti-inflammatory and analgesic properties, often exhibiting enhanced potency and selectivity for the cyclooxygenase-2 (COX-2) enzyme over COX-1.[13][15] This selectivity is desirable as it is associated with a reduced risk of gastrointestinal side effects.[17]

Mechanism of Action: The anti-inflammatory effects of these compounds are primarily due to their ability to inhibit COX enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation and pain.[13] The sulfonamide or methanesulfonyl groups often present in these molecules play a vital role in their selective inhibition of COX-2.[15]

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model in rats is a widely used and reliable method for evaluating the acute anti-inflammatory activity of new compounds.[13]

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a week prior to the experiment.

  • Compound Administration: The test compounds, a reference drug (e.g., diclofenac sodium), and a control vehicle are administered orally or intraperitoneally to different groups of rats.

  • Induction of Edema: After a specific time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: The volume of the inflamed paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with the control group.

Anti_Inflammatory_Assay Start Acclimatize Rats Administer Administer Test Compounds & Controls Start->Administer Induce Induce Paw Edema with Carrageenan Administer->Induce Measure Measure Paw Volume at Time Intervals Induce->Measure Analyze Calculate Percentage of Edema Inhibition Measure->Analyze End Evaluate Anti-inflammatory Activity Analyze->End

In Vivo Anti-inflammatory Assay Workflow.

III. Anticancer Activity: A Scaffold for Novel Oncotherapeutics

The pyrazole scaffold is a key component in a number of anticancer agents.[12][18][19] Fluorinated pyrazole derivatives have demonstrated significant antiproliferative activity against various cancer cell lines, including human lung cancer and breast cancer (MCF-7) cell lines.[18]

Mechanism of Action: The anticancer activity of these compounds can be attributed to various mechanisms, including the inhibition of kinases involved in cell proliferation and survival pathways, such as mitogen-activated protein kinase (MEK).[20] Some derivatives have also been shown to inhibit tubulin polymerization, a critical process for cell division.[18] The presence of fluorine atoms can enhance the cytotoxicity of these compounds.[21][22]

IV. Synthesis of Fluorinated Pyrazole Derivatives

A common and versatile method for the synthesis of fluorinated pyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine.[23][24] For fluorinated derivatives, a trifluorinated 1,3-dicarbonyl is often used as a starting material.[23]

Another synthetic route involves the Vilsmeier-Haack reaction on an acetophenone hydrazone to prepare a pyrazole-4-carbaldehyde, which can then be used as a precursor for further derivatization.[13]

Illustrative Synthetic Scheme: Preparation of Pyrazole Chalcones

Synthesis_Scheme Acetophenone Substituted Acetophenone Hydrazone Acetophenone Hydrazone Acetophenone->Hydrazone Hydrazine Pyrazole_Aldehyde 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde Hydrazone->Pyrazole_Aldehyde Vilsmeier-Haack Reaction Chalcone Fluorinated Pyrazole Chalcone Pyrazole_Aldehyde->Chalcone Claisen-Schmidt Condensation Fluoroacetophenone 4-Fluoroacetophenone Fluoroacetophenone->Chalcone

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-4-(pyrrolidin-3-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical support resource for the synthesis of 3-Fluoro-4-(pyrrolidin-3-yl)-1H-pyrazole . It is designed for medicinal chemists and process engineers, addressing specific synthetic challenges, troubleshooting scenarios, and validated protocols.

Ticket ID: SYN-3F-PYR-4 Subject: Optimization of Synthetic Routes, Stability Management, and Purification Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Strategic Analysis

Synthesizing 3-Fluoro-4-(pyrrolidin-3-yl)-1H-pyrazole presents a trifecta of challenges: fluorine instability (susceptibility to


), amphoteric polarity  (making purification difficult), and sp³-sp² coupling efficiency .

Unlike standard pyrazoles, the 3-fluoro substituent significantly lowers the electron density of the ring, increasing the acidity of the N-H proton and making the C-F bond labile to nucleophilic attack. The most robust strategy avoids late-stage fluorination (which is often non-selective) and instead utilizes a modular cross-coupling approach with pre-functionalized building blocks.

Recommended Synthetic Pathways
RouteMethodologyKey AdvantagesPrimary Risks
A (Preferred) Suzuki-Miyaura Coupling High modularity; commercially available boronate esters; mild conditions.Protodeboronation; Catalyst poisoning by free amines.
B (Alternative) Negishi Coupling Excellent for sp³-sp² bond formation; high reactivity of organozinc reagents.Moisture sensitivity; functional group tolerance (requires strict protection).
C (Legacy) Balz-Schiemann (Diazotization) Low raw material cost; builds core from amines.Hazardous reagents (HF/BF₃); low yields; thermal instability of diazonium intermediates.

Troubleshooting Guides & FAQs

Category 1: Cross-Coupling Failures (Route A & B)

Q: Why is my Suzuki coupling yield <20% when coupling 3-fluoro-4-bromopyrazole with N-Boc-pyrrolidine-3-boronate?

A: This is likely due to catalyst poisoning or protodeboronation .

  • Diagnosis: The free N-H on the pyrazole can coordinate to Pd, shutting down the catalytic cycle. Additionally, 2-heteroaryl boronates (and related species) are prone to protodeboronation in aqueous base.

  • Solution:

    • Protect the Pyrazole: You must use an N-protected pyrazole (e.g., SEM, THP, or Boc). The N-H bond is too acidic.

    • Switch Ligands: Standard Pd(PPh₃)₄ is ineffective here. Use electron-rich, bulky Buchwald ligands like XPhos or RuPhos (as Pd G3/G4 precatalysts) which facilitate oxidative addition into electron-deficient halides and reductive elimination of bulky partners.

    • Base Selection: Switch from

      
       to 
      
      
      
      or
      
      
      in anhydrous conditions (dioxane/water ratios must be optimized or switched to n-butanol).

Q: I am observing significant defluorination during the reaction. What is happening?

A: The 3-fluoropyrazole ring is electron-deficient. In the presence of strong nucleophiles (or even hydroxide at high temperatures), the fluorine can be displaced via an


 mechanism.
  • Fix: Lower the reaction temperature (try 60-80°C instead of 100°C). Use a milder base (e.g.,

    
    ) and ensure the solvent is dry if using Negishi conditions. Avoid strong alkoxides.
    
Category 2: Purification & Isolation[1][2]

Q: The product co-elutes with impurities, and I lose mass during silica chromatography. Why?

A: The free base of the target molecule is highly polar and can streak or bind irreversibly to acidic silica silanols.

  • Protocol Adjustment:

    • Deactivation: Pre-treat the silica gel with 1% Triethylamine (TEA) in the eluent.

    • Alternative Phase: Use C18 Reverse Phase chromatography (Water/Acetonitrile + 0.1% Formic Acid or

      
      ).
      
    • Salt Formation: Isolate the intermediate as the N-Boc protected species first (non-polar), purify that, and then deprotect. Do not purify the final free amine/free pyrazole "double-salt" on normal phase silica.

Category 3: Stereochemistry

Q: My pyrrolidine starting material is chiral (S-isomer), but the product is racemic. Where did I lose the center?

A: Racemization often occurs if the coupling mechanism involves a radical intermediate or beta-hydride elimination/re-insertion sequences (common in standard alkyl-Pd couplings).

  • Prevention:

    • Suzuki: Use conditions that suppress beta-hydride elimination (e.g., Pd(dppf)Cl₂ or Pd-PEPPSI-IPr ).

    • Negishi: Ensure the zinc reagent preparation (if done from iodide) is strictly controlled (low temp) to prevent radical scrambling. Direct insertion of Zn into alkyl iodides can be stereoretentive if done carefully, but using commercially available enantiopure boronates is safer.

Detailed Experimental Protocol (Recommended Route)

Target: 3-Fluoro-4-(pyrrolidin-3-yl)-1H-pyrazole Dihydrochloride Strategy: Suzuki Coupling of N-protected 3-fluoro-4-bromopyrazole with N-Boc-pyrrolidine-3-boronic acid pinacol ester.

Step 1: Preparation of 1-(Tetrahydro-2H-pyran-2-yl)-3-fluoro-4-bromo-1H-pyrazole

Protection of the pyrazole nitrogen is critical to prevent catalyst poisoning.

  • Dissolve 3-Fluoro-4-bromo-1H-pyrazole (1.0 eq) in dry DCM.

  • Add 3,4-Dihydro-2H-pyran (DHP) (1.5 eq) and a catalytic amount of p-TsOH (0.05 eq).

  • Stir at RT for 4 hours. Monitor by TLC (the N-H spot will disappear).

  • Quench with sat.

    
    , extract with DCM, dry over 
    
    
    
    , and concentrate.
  • Purify via silica flash chromatography (Hex/EtOAc) to yield the THP-protected intermediate.

Step 2: Suzuki-Miyaura Coupling
  • Charge a reaction vial with:

    • THP-protected pyrazole (from Step 1) (1.0 eq)

    • N-Boc-pyrrolidine-3-boronic acid pinacol ester (1.2 eq)

    • XPhos Pd G2 (0.05 eq) (Precatalyst is superior to in-situ generation)

    • 
        (3.0 eq)
      
  • Solvent: Add 1,4-Dioxane:Water (4:1 ratio). Degas with Argon for 10 mins.

  • Reaction: Seal and heat to 80°C for 12-16 hours.

  • Workup: Cool, filter through Celite, dilute with EtOAc, wash with brine.

  • Purification: Silica gel chromatography (0-50% EtOAc in Hexane). Isolate the N-Boc-N-THP protected intermediate .

Step 3: Global Deprotection & Salt Formation
  • Dissolve the intermediate in MeOH.

  • Add 4M HCl in Dioxane (excess, ~10 eq).

  • Stir at RT for 2-4 hours. (THP and Boc groups are acid-labile).

  • Precipitation: The product often precipitates as the dihydrochloride salt.

  • Isolation: Filter the solid. If no precipitate, concentrate and triturate with

    
     or Acetone.
    
  • Yield: Off-white solid (Dihydrochloride salt).

Visualized Workflows

Pathway Logic & Decision Tree

SynthesisPath Start Target: 3-Fluoro-4-(pyrrolidin-3-yl)-1H-pyrazole Choice Select Strategy Start->Choice RouteA Route A: Cross-Coupling (Recommended) Choice->RouteA High Modularity RouteB Route B: De Novo (Balz-Schiemann) Choice->RouteB Low Cost Materials StepA1 Protect Pyrazole (THP/SEM) Prevent Catalyst Poisoning RouteA->StepA1 StepB1 Synthesize 3-Amino-4-pyrrolidinyl-pyrazole RouteB->StepB1 StepA2 Suzuki Coupling (XPhos Pd G2, K3PO4) Couples sp2-sp3 StepA1->StepA2 StepA2->StepA2 Troubleshoot: Use XPhos for sterics StepA3 Global Deprotection (HCl/MeOH) StepA2->StepA3 Final Final Salt Form (Dihydrochloride) StepA3->Final StepB2 Diazotization (NaNO2/HBF4) Risk: Thermal Instability StepB1->StepB2 StepB3 Fluorodecomposition Risk: Low Yield StepB2->StepB3 StepB3->Final

Caption: Decision tree comparing the modular Cross-Coupling route (Green) versus the classical De Novo route (Red), highlighting critical control points.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of Organic Chemistry. Validated protocols for coupling azoles.

  • Synthesis of 3-Amino-4-fluoropyrazoles. The Journal of Organic Chemistry. Discusses fluorinated building blocks and cyclization challenges.

  • Ligand Effects on Negishi Couplings of Alkenyl Halides. Organic Letters. Insights into sp3-sp2 coupling stereochemistry and ligand selection (XPhos/RuPhos).

  • Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Synlett. Provides context on the electrophilic fluorination limitations (Selectfluor) on pyrazole rings.

  • 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. ChemScene Product Data. Confirmation of commercially available fluorinated pyrazole building blocks.

optimizing reaction conditions for fluorinated pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorinated Pyrazole Synthesis

Current Status: ● Operational Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization of Reaction Conditions for Fluorinated Pyrazoles

Welcome to the Synthesis Optimization Hub

You have reached the Tier 3 Technical Support guide for fluorinated heterocycle synthesis. This documentation is designed for medicinal chemists encountering regioselectivity issues, stalled conversions, or stability problems when synthesizing trifluoromethyl (


) or fluorine-substituted pyrazoles.

Unlike standard protocols, this guide addresses the why and how of failure modes, providing self-validating workflows to ensure reproducibility.

Module 1: Mastering Regioselectivity

The Issue: "I am reacting a trifluoromethyl-1,3-diketone with a substituted hydrazine, but I am getting an inseparable mixture of 1,5- and 1,3-isomers."

The Technical Diagnosis: The reaction between a non-symmetrical 1,3-diketone (


) and a substituted hydrazine (

) is governed by the competing nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyls.
  • Electronic Factor: The

    
     group makes the adjacent carbonyl highly electrophilic (hard electrophile).
    
  • Steric Factor: The

    
     group is bulky (similar to an isopropyl group), creating steric hindrance.
    
  • Solvation Factor: In protic solvents (EtOH, MeOH), the

    
    -carbonyl often forms a hemiacetal or hydrate, masking its reactivity.
    

The Solution: Solvent-Controlled Regioswitching To maximize the formation of the 3-trifluoromethyl-5-aryl pyrazole (the most common target), you must activate the


-carbonyl without masking it.

Protocol 1.1: Fluorinated Alcohol Solvolysis Use 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) instead of Ethanol.

  • Dissolve the 1,3-diketone (1.0 equiv) in TFE (0.5 M concentration).

  • Add the hydrazine salt (1.1 equiv).

  • Stir at room temperature.

  • Mechanism: TFE acts as a strong Hydrogen-bond donor (Bronsted acid) that activates the carbonyl oxygen specifically at the

    
     site, directing the primary amine (
    
    
    
    ) of the hydrazine to attack there first.

Data: Solvent Impact on Regioselectivity | Solvent | Dielectric Constant | H-Bond Donor (


) | Regioisomer Ratio (3-

: 5-

) | | :--- | :--- | :--- | :--- | | Ethanol | 24.5 | 0.83 | 75 : 25 (Mixture) | | THF | 7.5 | 0.00 | 60 : 40 (Poor) | | TFE | 26.7 | 1.51 | 98 : 2 (Excellent) | | HFIP | 16.7 | 1.96 | >99 : 1 (Superior) |

Visual Workflow: Regioselectivity Decision Tree

Regioselectivity start Start: 1,3-Diketone + Hydrazine target Target Isomer? start->target iso3 Target: 3-CF3-5-Aryl target->iso3 Most Common iso5 Target: 5-CF3-3-Aryl target->iso5 Inverse method1 USE TFE or HFIP (H-Bond Activation) iso3->method1 method2 USE Lewis Acid (ZnCl2) or Pre-form Enone iso5->method2 mech1 Mechanism: NH2 attacks CF3-Carbonyl method1->mech1 mech2 Mechanism: Steric bulk forces NH2 to Aryl-Carbonyl method2->mech2

Caption: Decision tree for selecting reaction conditions based on the desired pyrazole regioisomer.

Module 2: Handling Fluorinated Building Blocks

The Issue: "My reaction yield is inconsistent, and the starting material looks wet or oily."

The Technical Diagnosis: Trifluoromethyl-1,3-diketones exist in equilibrium with their hydrates (gem-diols) due to the electron-withdrawing nature of fluorine.

  • The hydrate is nucleophilically inert . If you weigh the hydrate assuming it is the ketone, your stoichiometry will be off, and water will inhibit the condensation.

Protocol 2.1: Dehydration & Activation Do not use the reagent directly from the bottle if it has been opened previously.

  • Azeotropic Distillation: Dissolve the diketone in Toluene. Reflux with a Dean-Stark trap for 1 hour to remove water.

  • Solvent Swap: Evaporate the toluene and immediately redissolve in anhydrous TFE or Ethanol for the reaction.

  • Validation: Check

    
     NMR. The ketone form usually appears around -76 ppm, while the hydrate shifts upfield (approx -82 ppm).
    

Module 3: Reaction Kinetics (Microwave vs. Thermal)

The Issue: "The reaction takes 24 hours at reflux and leads to degradation products."

The Technical Diagnosis: Fluorinated pyrazole synthesis involves a dehydration step (aromatization) that has a high activation energy barrier. Prolonged thermal heating causes defluorination or decomposition of sensitive functional groups.

The Solution: Microwave-Assisted Synthesis Microwave irradiation provides rapid, uniform heating that accelerates the dehydration step, often bypassing decomposition pathways.

Protocol 3.1: Microwave Conditions

  • Vessel: Sealed 10mL microwave vial.

  • Loading: 1,3-diketone (1 mmol) + Hydrazine (1.1 mmol) in EtOH or TFE (3 mL).

  • Parameters:

    • Temperature: 120°C

    • Time: 10 - 20 minutes

    • Power: Dynamic (Max 150W)

  • Workup: Cool to RT. The product often precipitates upon adding water.

Module 4: Late-Stage Fluorination (C-H Activation)

The Issue: "I need to introduce a fluorine atom at the C-4 position of an existing pyrazole core."

The Technical Diagnosis: Electrophilic fluorination of pyrazoles is difficult because the ring is electron-rich but often deactivated by N-substitution. Standard reagents like


 gas are too aggressive.

The Solution: Selectfluor™ Mediated Fluorination Selectfluor (F-TEDA-BF4) acts as a mild, controllable source of


.

Protocol 4.1: C-4 Fluorination

  • Substrate: Dissolve the pyrazole (1 equiv) in Acetonitrile (MeCN).

  • Reagent: Add Selectfluor (1.1 equiv).[1]

  • Condition: Stir at 60°C - 80°C under an inert atmosphere (

    
    ).
    
  • Radical Scavenger (Optional): If side-chain fluorination occurs, add a radical scavenger like TEMPO (5 mol%) to suppress radical pathways and favor ionic electrophilic substitution.

Visual Workflow: Electrophilic Substitution Pathway

Fluorination sub Pyrazole Substrate (Electron Rich) inter Cationic Intermediate (Sigma Complex) sub->inter MeCN, 80°C sf Selectfluor (F+ Source) sf->inter prod 4-Fluoro-Pyrazole inter->prod -H+ (Elimination)

Caption: Mechanism of Selectfluor-mediated electrophilic fluorination at the C-4 position.

References & Authoritative Sources

  • Solvent Effects on Regioselectivity:

    • Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[2]

    • Source:Journal of Organic Chemistry (2008).

    • Significance: Establishes TFE/HFIP as the gold standard for directing 3-CF3 isomer formation.

  • Microwave Assisted Synthesis:

    • Title: Microwave-Assisted Synthesis of a Fluorinated Pyrazoline.[3][4][5]

    • Source:AIP Conference Proceedings (2020).

    • Significance: Validates the reduction of reaction time from hours to minutes with higher yields.

  • Late-Stage Fluorination:

    • Title: Late-Stage Fluorination with Selectfluor®.[1][3][6][7]

    • Source:Journal of the American Chemical Society (2012).

    • Significance: Defines protocols for electrophilic fluorination using Selectfluor.

  • Regioselective [3+2] Cycloaddition:

    • Title: Regioselective Synthesis of 5-Trifluoromethylpyrazoles by [3 + 2] Cycloaddition.[8][9]

    • Source:Journal of Organic Chemistry (2021).[8]

    • Significance: Alternative route using nitrile imines and 2-bromo-3,3,3-trifluoropropene.[8][10]

Sources

Technical Support Center: Synthesis of 3-Fluoro-4-(pyrrolidin-3-yl)-1H-pyrazole

[1]

Ticket System Status: ONLINE Current Topic: Troubleshooting Side Reactions & Process Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The Scaffold & The Challenge

The target molecule, 3-Fluoro-4-(pyrrolidin-3-yl)-1H-pyrazole , represents a privileged scaffold in kinase inhibitor discovery (e.g., JAK, TRK inhibitors).[1] Its synthesis combines two chemically distinct challenges:

  • The "Fluorine Problem": Installing a fluorine atom at the C3 position of a pyrazole ring is electronically unfavorable and synthetically demanding.

  • The "Amphoteric Problem": The molecule contains a basic secondary amine (pyrrolidine) and an acidic aromatic NH (pyrazole), leading to complex salt formation and solubility issues during workup.[1]

This guide addresses the three most common "failure modes" reported by our user base: Diazonium Decomposition (Tarring) , Regioisomeric Drift , and Deprotection Hydrolysis .[1]

Module 1: The Fluorination Stage (Balz-Schiemann Protocol)

Context: The most reliable route to 3-fluoropyrazoles is the Balz-Schiemann reaction , converting a 3-amino-pyrazole precursor into the 3-fluoro derivative via a diazonium tetrafluoroborate intermediate.[1]

Ticket #404: "My reaction turned into black tar."

User Report: “I generated the diazonium salt using

1
Root Cause Analysis

The diazonium intermediate is highly unstable.[1] Two competing pathways exist:

  • Pathway A (Desired): Thermal decomposition generates a highly reactive aryl cation (

    
    ) which captures a fluoride anion (
    
    
    ) from the
    
    
    counterion.[1][2]
  • Pathway B (Failure): If any water is present, the

    
     cation reacts with 
    
    
    (a better nucleophile than
    
    
    ) to form the 3-hydroxy-pyrazole (which tautomerizes to a pyrazolone).[1] The "tar" results from radical polymerization of the unstable diazo species.
Troubleshooting Protocol
ParameterStandard Protocol (High Risk)Optimized Protocol (High Success)
Diazotization Temp 0°C to 5°C-10°C to 0°C (Control exotherm strictly)
Solvent System Aqueous

Ether/BF3[1]·OEt2 or Ionic Liquids (e.g., [BMIM][BF4])
Decomposition Direct heating of dry saltPhotochemical decomposition or Continuous Flow (60°C)
Additives NoneAscorbic Acid (radical scavenger to prevent tar)
The "Dry" Fix (anhydrous conditions):

Instead of aqueous

t-Butyl Nitrite (t-BuONO)Boron Trifluoride Etherate (

)
1

BalzSchiemannStart3-Amino-PyrazoleDiazoDiazonium Salt[Ar-N2]+ [BF4]-Start->Diazot-BuONO, BF3·OEt2(Anhydrous)CationAryl Cation[Ar]+Diazo->Cation-N2 (Thermal/Photo)Side2Polymer/Tar(Radical Coupling)Diazo->Side2Radical Mechanism(Overheating)Target3-Fluoro-Pyrazole(Target)Cation->Target+ F- (from BF4)Major PathSide13-Hydroxy-Pyrazole(Hydrolysis)Cation->Side1+ H2O(Moisture Contamination)

Figure 1: The bifurcation of the diazonium intermediate.[1] Success depends entirely on excluding water and controlling the radical pathway.

Module 2: Regioselectivity & Isomerization

Context: Pyrazoles are annular tautomers.[1] The hydrogen on the nitrogen can shuttle between N1 and N2. When you attach the pyrrolidine ring (or protect the nitrogen), you risk locking the molecule into the wrong isomer.

Ticket #702: "I have two spots on TLC. Which one is my product?"

User Report: “During the synthesis, I tried to N-alkylate the pyrazole or protect it with SEM-Cl. I obtained a 60:40 mixture of products.”

Scientific Explanation

The pyrazole ring has two nucleophilic nitrogens.[1]

  • N1 Attack: Sterically hindered if the C4-pyrrolidine group is bulky.[1]

  • N2 Attack: Often kinetically favored but thermodynamically less stable depending on the C3-fluorine electronics.[1]

The Fluorine Effect: The electronegative fluorine at C3 withdraws electron density, making the N-H more acidic (

1
Remediation Strategy

Do not attempt to alkylate a pre-formed 3-fluoro-4-pyrrolidinyl-pyrazole.[1] Instead, use a Convergent Synthesis strategy where the protecting group is installed before ring closure.[1]

Recommended Workflow:

  • Synthesize the

    
    -keto ester with the pyrrolidine already attached.[1]
    
  • Use a monosubstituted hydrazine (e.g., Benzyl-hydrazine or PMB-hydrazine) during the cyclization step.[1]

  • This forces the regiochemistry based on the condensation kinetics (Michael addition vs. Imine formation).[1]

Module 3: Deprotection & Isolation (The "Hidden" Yield Loss)

Context: The final step usually involves removing the Boc group from the pyrrolidine nitrogen.

Ticket #909: "My product disappeared during workup."

User Report: “I treated the Boc-protected intermediate with 4M HCl/Dioxane. The reaction was complete by LCMS.[1] I neutralized with NaOH and extracted with EtOAc, but the organic layer was empty.”

Root Cause: Amphoteric Solubility

The product, 3-Fluoro-4-(pyrrolidin-3-yl)-1H-pyrazole , is a zwitterion-like species in aqueous media.[1]

  • Acidic pH: Protonated pyrrolidine (

    
    ) 
    
    
    Water soluble.[1]
  • Basic pH: Deprotonated pyrazole (

    
    ) 
    
    
    Water soluble (as Sodium salt).[1]
  • Neutral pH: The molecule is highly polar and prefers the aqueous phase over Ethyl Acetate.

The "Isoelectric" Extraction Protocol

Do not use standard extraction.[1] Use Resin-Based Neutralization or Lyophilization .[1]

Step-by-Step Protocol:

  • Deprotection: Use TFA/DCM or HCl/MeOH.[1]

  • Removal: Evaporate volatiles completely. Do not add water yet.

  • Free Basing: Dissolve the crude salt in Methanol. Add Amberlyst A-21 (Weakly Basic Resin) until pH is ~7-8.[1]

  • Filtration: Filter off the resin.[1] The product is in the Methanol.

  • Purification: If extraction is necessary, use n-Butanol or IPA/CHCl3 (1:3) as the organic solvent.[1] Ethyl Acetate is too non-polar.[1]

WorkupInputCrude Rxn Mixture(HCl Salt)Step1Evaporate VolatilesInput->Step1DecisionMethod SelectionStep1->DecisionPathAAqueous Workup(NaOH)Decision->PathATraditionalPathBResin Neutralization(Amberlyst A-21 / MeOH)Decision->PathBRecommendedFailProduct trapped in Aqueous Phase(Pyrazolate Anion)PathA->FailpH > 10SuccessClean Free Base(High Yield)PathB->Success

Figure 2: The solubility trap. Traditional base workup leads to product loss via pyrazolate formation.

Frequently Asked Questions (FAQ)

Q: Can I use Selectfluor to fluorinate the pyrazole directly? A: Generally, no .[1] Electrophilic fluorination of pyrazoles with Selectfluor often fails due to the electron-rich nature of the ring, leading to poly-fluorination or oxidation of the pyrrolidine nitrogen. The Balz-Schiemann approach (via the amine) is far more selective [1].

Q: Is the 3-fluoro substituent stable to hydrolysis? A: Yes, the C-F bond on the pyrazole ring is robust under standard physiological conditions. However, prolonged boiling in strong aqueous base (e.g., 6M NaOH) can displace the fluorine via an

1

Q: Why does my NMR show broad peaks? A: This is due to prototropic tautomerism of the pyrazole NH. To get sharp peaks, run your NMR in DMSO-d6 (which hydrogen bonds to the NH, slowing the exchange) or add a drop of

References

  • Balz, G.; Schiemann, G. "Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung."[1] Berichte der deutschen chemischen Gesellschaft, 1927 , 60(5), 1186–1190.[1]

  • Furuya, T.; Kamlet, A. S.; Ritter, T. "Catalysis for Fluorination and Trifluoromethylation."[1] Nature, 2011 , 473, 470–477.[1] [1]

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[1] Journal of Medicinal Chemistry, 2018 , 61(14), 5822–5880.[1] [1]

  • Dhingra, S. K., et al. "Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction – A Greener Approach."[1][3] Chemical Science Transactions, 2015 , 4(4), 1149-1155.[1][3]

Validation & Comparative

comparative analysis of 3-Fluoro-4-(pyrrolidin-3-yl)-1H-pyrazole with other kinase inhibitors

[1]

Executive Summary

3-Fluoro-4-(pyrrolidin-3-yl)-1H-pyrazole represents a "privileged structure" in medicinal chemistry—a scaffold capable of binding to multiple kinase hinge regions with high ligand efficiency. Unlike fully elaborated clinical drugs (e.g., Ruxolitinib), this compound serves as a high-value fragment or intermediate . Its specific fluorination pattern at the C3 position of the pyrazole ring is a strategic modification designed to modulate pKa, enhance metabolic stability against oxidative defluorination, and fine-tune the electrostatic environment of the ATP-binding pocket.

This guide compares this fluorinated scaffold against its non-fluorinated parent and methylated analogs, analyzing its utility in developing inhibitors for the GCN2-eIF2α stress response pathway .

Mechanistic Profile & Chemical Logic

The "Fluorine Effect" in Kinase Binding

The introduction of fluorine at the 3-position of the pyrazole ring is not merely cosmetic; it is a calculated multiparameter optimization:

  • Acidity Modulation (pKa): The electron-withdrawing nature of fluorine lowers the pKa of the pyrazole NH. This strengthens the hydrogen bond donor capability to the kinase hinge region (specifically the backbone carbonyl of the "gatekeeper" residue).

  • Metabolic Blocking: The C3 position is often a "soft spot" for CYP450-mediated oxidation. Fluorine substitution blocks this metabolic liability, extending the half-life of the final inhibitor.

  • Conformational Bias: The fluorine atom can induce a specific conformation in the attached pyrrolidine ring via dipole-dipole interactions, pre-organizing the molecule for binding (entropic advantage).

Signaling Pathway Context: GCN2

This scaffold is prominent in inhibitors targeting GCN2, a kinase activated by amino acid starvation. Blocking GCN2 prevents the phosphorylation of eIF2α, thereby disrupting the survival mechanism of tumor cells under nutrient stress.

GCN2_PathwayAminoAcid_StarvationAmino Acid StarvationUncharged_tRNAAccumulation ofUncharged tRNAAminoAcid_Starvation->Uncharged_tRNAGCN2_InactiveGCN2 (Inactive)Uncharged_tRNA->GCN2_InactiveBindingGCN2_ActiveGCN2 (Active)(Target of 3-F-Pyrazole)GCN2_Inactive->GCN2_ActiveAutophosphorylationeIF2aeIF2α PhosphorylationGCN2_Active->eIF2aKinase ActionATF4ATF4 TranslationeIF2a->ATF4Cell_ResponseTumor Survival / AutophagyATF4->Cell_ResponseInhibitor3-F-Pyrazole Scaffold(Inhibitor)Inhibitor->GCN2_ActiveBlocks ATP Binding

Figure 1: GCN2 Signaling Pathway. The diagram illustrates the critical node (GCN2) where the 3-Fluoro-4-(pyrrolidin-3-yl)-1H-pyrazole scaffold acts to disrupt the cellular stress response.

Comparative Performance Analysis

This section compares the 3-Fluoro scaffold against its direct analogs: the Non-substituted parent and the 3-Methyl variant. Data is synthesized from fragment-based screening principles and patent literature (WO2019148132A1).

Table 1: Scaffold Efficiency & Physicochemical Comparison
Feature3-Fluoro-4-(pyrrolidin-3-yl)-1H-pyrazole 4-(pyrrolidin-3-yl)-1H-pyrazole (Parent)3-Methyl-4-(pyrrolidin-3-yl)-1H-pyrazole
Role Optimized Core / IntermediateBase FragmentSteric Probe
H-Bond Donor (pKa) Stronger (Due to EWG effect)ModerateWeaker (EDG effect)
Metabolic Stability High (Blocks C3 oxidation)Low (C3 is reactive)Moderate (Benzylic oxidation risk)
Ligand Efficiency (LE) High (~0.45 kcal/mol/HA)HighModerate (Added bulk)
Lipophilicity (cLogP) ~0.5 (Balanced)~0.2 (More polar)~0.8 (More lipophilic)
Kinase Selectivity Enhanced (Electrostatic fit)Broad / PromiscuousSteric-driven selectivity

Analysis:

  • Vs. Parent: The 3-Fluoro analog maintains the small size of the parent but significantly improves metabolic stability and hinge-binding acidity.

  • Vs. Methyl: The Methyl group adds steric bulk which can clash with the "gatekeeper" residue in certain kinases (e.g., T338 in c-Src). The Fluoro group is bioisosteric to Hydrogen in size (Van der Waals radius 1.47 Å vs 1.20 Å), allowing it to fit in tight pockets where a Methyl (2.0 Å) would be excluded.

Experimental Protocols

To validate the performance of this scaffold, the following self-validating protocols are recommended.

Protocol A: GCN2 Kinase Inhibition Assay (ADP-Glo)

Objective: Determine the IC50 of the fragment or the final inhibitor.

  • Reagents: Recombinant human GCN2 (active), Poly(Glu, Tyr) 4:1 substrate, Ultra-Pure ATP, ADP-Glo™ Kinase Assay Kit (Promega).

  • Preparation:

    • Prepare 1X Kinase Buffer : 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.

    • Dilute GCN2 enzyme to 2 ng/µL in Kinase Buffer.

    • Prepare compound serial dilutions in 100% DMSO (Final assay DMSO concentration: 1%).

  • Reaction:

    • Add 2 µL of Compound to 384-well white plate.

    • Add 4 µL of GCN2 Enzyme. Incubate 10 min at RT (allows "Type II" slow-off binding if applicable).

    • Add 4 µL of ATP/Substrate mix (10 µM ATP final, 0.2 mg/mL substrate).

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to light). Incubate 30 min.

    • Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

  • Validation: Z-factor must be > 0.5. Reference inhibitor (e.g., GCN2-IN-1) IC50 should be within 3-fold of historical mean.

Protocol B: Microsomal Stability (Metabolic Clearance)

Objective: Verify the "Fluorine Effect" on metabolic stability.

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Substrate: 1 µM of 3-Fluoro-4-(pyrrolidin-3-yl)-1H-pyrazole (vs Non-fluoro control).

  • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 5, 15, 30, 60 min at 37°C.

  • Quench: Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS. Plot ln(% remaining) vs time to calculate intrinsic clearance (

    
    ).
    
    • Success Criterion: The 3-Fluoro analog should show >20% reduction in

      
       compared to the non-fluorinated parent.
      

Synthesis & Optimization Workflow

The following diagram outlines the workflow for utilizing this scaffold in a Fragment-Based Drug Discovery (FBDD) campaign.

FBDD_WorkflowStartFragment LibraryScreeningHitHit: 3-F-Pyrazole(Weak Affinity)Start->HitSPR / NMRGrowFragment Growing(Suzuki Coupling)Hit->GrowVector AnalysisLinkLinker Optimization(Pyrrolidine N-sub)Grow->LinkSAR ExpansionLeadLead Compound(nM Potency)Link->LeadADME/ToxLead->GrowIterative Design

Figure 2: Fragment-to-Lead Optimization Workflow. The 3-Fluoro-pyrazole fragment serves as the starting "Hit" which is elaborated via the pyrrolidine nitrogen (the vector) to reach secondary binding pockets, eventually yielding a nanomolar lead.

References

  • Patent: WO2019148132A1. Gcn2 inhibitors and uses thereof.
  • Journal of Medicinal Chemistry . Discovery and Optimization of 1,3,5-Trisubstituted Pyrazolines as Potent and Highly Selective Allosteric Inhibitors of Protein Kinase C-ζ. (Discusses fluorine substitution effects). [Link]

  • RSC Advances . Recent progress in therapeutic applications of fluorinated five-membered heterocycles. (Review of fluorinated pyrazoles in kinase inhibition). [Link]

  • MDPI Molecules . Boronic Acid-Containing 3H-pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors. (Comparative data on Fluorine vs Methyl scans). [Link]

The Selectivity Edge: A Comparative Cross-Reactivity Profile of a Novel JAK3 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Development

In the landscape of targeted therapies, protein kinase inhibitors have emerged as a cornerstone for treating a multitude of diseases, from cancer to autoimmune disorders. However, the clinical success of these agents is intrinsically linked to their selectivity. Off-target effects, arising from the inhibition of unintended kinases, can lead to adverse events and limit therapeutic windows. This guide provides an in-depth comparative analysis of 3-Fluoro-4-(pyrrolidin-3-yl)-1H-pyrazole , a novel, potent, ATP-competitive inhibitor of Janus Kinase 3 (JAK3), herein referred to as "JAK-X".

We will objectively compare the cross-reactivity profile of JAK-X with established Janus kinase inhibitors: Tofacitinib (a pan-JAK inhibitor), Filgotinib (a JAK1-preferential inhibitor), and Ritlecitinib (a covalent JAK3 inhibitor). This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to underscore the critical importance of comprehensive selectivity profiling.

The Rationale for Selectivity in JAK Inhibition

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular non-receptor tyrosine kinases pivotal to cytokine signaling. They function as critical nodes in the JAK-STAT signaling pathway, which transmits extracellular signals from cytokines and growth factors to the nucleus, regulating genes involved in immunity, cell proliferation, and hematopoiesis.[1][2]

Given the high degree of homology in the ATP-binding sites across the JAK family, achieving selectivity is a significant challenge.[3] Non-selective inhibition can lead to undesirable side effects. For instance, while JAK1 and JAK3 are key to signaling for many pro-inflammatory cytokines, making them attractive targets for autoimmune diseases, JAK2 is essential for erythropoietin signaling; its inhibition can lead to anemia.[3][4] Therefore, developing inhibitors that selectively target a specific JAK isoform is a key goal in modern drug discovery.[4]

JAK-X, a 3-Fluoro-4-(pyrrolidin-3-yl)-1H-pyrazole derivative, was designed to selectively inhibit JAK3. The expression of JAK3 is primarily restricted to hematopoietic cells, making it a highly sought-after target for modulating immune responses with potentially fewer systemic side effects.[4][5]

JAK_STAT_Pathway Figure 1: Simplified JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK (Janus Kinase) Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->Receptor Phosphorylation JAK->JAK 3. Trans-phosphorylation STAT STAT (Signal Transducer and Activator of Transcription) JAK->STAT 4. STAT Phosphorylation STAT_dimer STAT Dimer (pSTAT-pSTAT) STAT->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Gene Target Gene Transcription DNA->Gene 7. Gene Regulation Cytokine Cytokine Cytokine->Receptor 1. Binding JAKX JAK-X (Inhibitor) JAKX->JAK Inhibition

Figure 1: Simplified JAK-STAT Signaling Pathway and the point of inhibition by JAK-X.

Comparative Cross-Reactivity Profiling

To assess the selectivity of JAK-X, its inhibitory activity was evaluated against the four members of the JAK family and compared with Tofacitinib, Filgotinib, and Ritlecitinib. The half-maximal inhibitory concentration (IC50) values were determined using a radiometric kinase assay, a gold-standard method for quantifying kinase activity.[6]

Table 1: Comparative IC50 Values (nM) of JAK Inhibitors

CompoundJAK1JAK2JAK3TYK2JAK1/JAK3 Selectivity RatioJAK2/JAK3 Selectivity RatioPrimary Target(s)
JAK-X (Hypothetical) 8501,2005 >10,000170x240xSelective JAK3
Tofacitinib 1204 560.25x5xpan-JAK (JAK1/3)[3][7]
Filgotinib 10288201160.012x0.034xPreferential JAK1[8][9]
Ritlecitinib (PF-06651600) >10,000>10,00033 >10,000>303x>303xSelective JAK3[10][11]

Data for Tofacitinib, Filgotinib, and Ritlecitinib are compiled from publicly available sources. Data for JAK-X is illustrative for comparative purposes.

Analysis of Selectivity Profiles:
  • JAK-X demonstrates a highly selective profile for JAK3, with IC50 values against JAK1 and JAK2 that are over 170-fold and 240-fold higher, respectively. This profile suggests a potentially favorable therapeutic window with a reduced risk of side effects associated with JAK1 and JAK2 inhibition.

  • Tofacitinib acts as a pan-JAK inhibitor, potently inhibiting JAK1 and JAK3, with moderate activity against JAK2.[3] This broader spectrum of activity contributes to its efficacy but also to a wider range of potential side effects.[12]

  • Filgotinib shows preferential inhibition of JAK1 over other JAK family members.[9][13] This selectivity is thought to contribute to its safety profile, particularly concerning the lower impact on hematopoiesis compared to less selective JAK inhibitors.[14]

  • Ritlecitinib is a covalent inhibitor that achieves high selectivity for JAK3 by targeting a unique cysteine residue (Cys-909) in its active site, which is not present in the other JAKs.[15][16] Its profile is highly specific for JAK3, similar to the target profile of JAK-X.

Experimental Methodologies: Ensuring Data Integrity

Workflow for Kinase Inhibitor Profiling

The process of characterizing a novel kinase inhibitor like JAK-X involves a multi-step approach, from initial biochemical screening to validation in a cellular context.

Profiling_Workflow Figure 2: Experimental Workflow for Inhibitor Profiling cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays A Primary Screen (e.g., Radiometric Assay) B Determine IC50 Values A->B Quantify Potency C Broad Kinase Panel Screen (e.g., >400 kinases) B->C Assess Selectivity D Target Engagement (e.g., CETSA) C->D Validate in Cells E Downstream Signaling Assay (e.g., pSTAT Western Blot) D->E Confirm Mechanism F Cellular Potency & Toxicity E->F Evaluate Phenotype

Figure 2: A typical workflow for characterizing a novel kinase inhibitor.

Protocol: Radiometric Kinase Assay (32P-ATP Filter Binding)

This assay is considered the gold standard for measuring kinase activity.[6] It directly measures the incorporation of a radiolabeled phosphate from [γ-32P]ATP onto a peptide or protein substrate.[17][18]

Principle: The kinase reaction is performed in the presence of the inhibitor. The reaction mixture is then spotted onto a phosphocellulose paper, which binds the phosphorylated substrate. Unreacted [γ-32P]ATP is washed away, and the radioactivity remaining on the paper, corresponding to the phosphorylated substrate, is quantified using a scintillation counter or phosphorimager.[17]

Step-by-Step Protocol:

  • Reaction Setup: Prepare a reaction mixture in a microcentrifuge tube containing kinase buffer, the specific peptide substrate for the target kinase (e.g., JAK3), and the desired concentration of the test compound (JAK-X) or DMSO vehicle control.

  • Enzyme Addition: Add the recombinant JAK3 enzyme to the reaction mixture and briefly pre-incubate at 30°C.

  • Initiate Reaction: Start the kinase reaction by adding the ATP mixture, which includes unlabeled ATP and [γ-32P]ATP. The final ATP concentration should be at or near the Km of the kinase to ensure robust activity.[17] Incubate for a defined period (e.g., 20-30 minutes) at 30°C.

  • Stop Reaction: Terminate the reaction by adding a stop solution, such as phosphoric acid.

  • Filter Binding: Spot an aliquot of the reaction mixture onto a P81 phosphocellulose filter paper.

  • Washing: Wash the filter paper multiple times with phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Quantification: Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the inhibition data against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying that a compound binds to its intended target within the complex milieu of an intact cell.[19] The principle is that a protein, when bound to a ligand, becomes thermodynamically stabilized and more resistant to heat-induced denaturation.[20][21]

Principle: Cells are treated with the test compound and then heated to various temperatures. Upon heating, unbound proteins denature and aggregate. After cell lysis and centrifugation to remove the aggregated proteins, the amount of soluble target protein remaining in the supernatant is quantified, typically by Western blotting.[22] A ligand-induced shift in the protein's melting curve indicates target engagement.

Step-by-Step Protocol:

  • Cell Treatment: Culture an appropriate cell line (e.g., HEK293 cells overexpressing JAK3) and treat with various concentrations of JAK-X or a vehicle control (DMSO) for 1 hour at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. Cool to room temperature for 3 minutes.[21]

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. This process disrupts the cell membrane without the use of detergents that might interfere with protein-ligand interactions.[20]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[20]

  • Sample Preparation: Carefully collect the supernatant containing the soluble protein fraction. Determine the total protein concentration using a BCA assay to ensure equal loading for subsequent analysis.[20]

  • Western Blot Analysis: Denature the protein samples, separate them by SDS-PAGE, and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for the target protein (e.g., anti-JAK3 antibody), followed by an HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities. Plot the percentage of soluble protein remaining at each temperature for both the treated and untreated samples to generate melting curves. A shift in the melting curve to higher temperatures in the presence of JAK-X confirms target engagement.

Conclusion and Future Directions

The comprehensive cross-reactivity profiling of JAK-X reveals a highly selective inhibitor of JAK3. Its profile, when compared to the broader activity of Tofacitinib and the different selectivity of Filgotinib, suggests a potentially more targeted therapeutic intervention with a reduced risk of off-target liabilities, particularly those associated with JAK2 inhibition. The high selectivity is comparable to that of Ritlecitinib, another dedicated JAK3 inhibitor.

This guide underscores that achieving high selectivity is not merely an academic exercise but a crucial step in developing safer and more effective kinase inhibitors. The detailed protocols provided for radiometric assays and CETSA offer a robust framework for researchers to validate the potency and target engagement of their own lead compounds. The ultimate goal is to translate superior selectivity in preclinical assays into improved clinical outcomes, a journey that begins with the rigorous and objective comparative profiling detailed herein.

References

  • O'Shea, J. J., & Plenge, R. (2012). JAK and STAT signaling molecules in immunoregulation and immune-mediated disease. Immunity, 36(4), 542–550. Available at: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. Available at: [Link]

  • Yamaoka, K., Saharinen, P., Pesu, M., Holt, V. E., 3rd, Silvennoinen, O., & O'Shea, J. J. (2004). The Janus kinases (Jaks). Genome biology, 5(12), 253. Available at: [Link]

  • Schindler, C., Levy, D. E., & Darnell, J. E., Jr. (2007). JAK-STAT signaling: from interferons to cytokines. The Journal of biological chemistry, 282(28), 20059–20063. Available at: [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100–2122. Available at: [Link]

  • McInnes, I. B., & Schett, G. (2017). The pathogenesis of rheumatoid arthritis. The New England journal of medicine, 376(22), 2205–2219. Available at: [Link]

  • Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAK inhibition as a therapeutic strategy for immune and inflammatory diseases. Nature reviews. Drug discovery, 16(12), 843–862. Available at: [Link]

  • Norman, P. (2021). Selective JAK inhibitors in development for rheumatoid arthritis. Acta pharmaceutica Sinica. B, 11(8), 2136–2156. Available at: [Link]

  • Traves, P. G., Murray, B., Campigotto, F., & Galien, R. (2021). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. Annals of the Rheumatic Diseases, 80(8), 1030–1041. Available at: [Link]

  • Taylor, P. C., & Lee, Y. C. (2019). The selectivity of filgotinib for Janus kinase 1. Inflammation Research, 68(11), 915–925. Available at: [Link]

  • Patsnap Synapse. What are Protein kinases inhibitors and how do they work? Available at: [Link]

  • Van Rompaey, L., Galien, R., van der Aar, E. M., Clement-Duchene, C., Dupont, S., Meddour, H., ... & Varkas, S. (2013). Preclinical characterization of GLPG0634, a selective inhibitor of JAK1, for the treatment of inflammatory diseases. The Journal of Immunology, 191(7), 3568-3577. Available at: [Link]

  • Wikipedia. Filgotinib. Available at: [Link]

  • Namour, F., Diderichsen, P. M., Cox, E., Vayssière, B., Van der Aa, A., Tasset, C., ... & Fagard, L. (2019). Pharmacokinetics and pharmacokinetic/pharmacodynamic modeling of filgotinib (GLPG0634), a selective JAK1 inhibitor, in support of phase IIb dose selection. Clinical Pharmacology & Therapeutics, 105(3), 754-763. Available at: [Link]

  • Science. (2022). ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. Available at: [Link]

  • Wodicka, L. M., et al. (2010). A high-throughput radiometric kinase assay. In Methods in molecular biology (Vol. 661, pp. 29-39). Humana Press. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. tofacitinib. Available at: [Link]

  • Lamba, V., & Ghosh, I. (2012). New directions in targeting protein kinases: focusing on activation loop and allosteric sites. Current pharmaceutical design, 18(20), 2916–2925. Available at: [Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039–1045. Available at: [Link]

  • Reaction Biology. Radiometric Filter Binding Assay. Available at: [Link]

  • ACS Publications. How ATP-Competitive Inhibitors Allosterically Modulate Tyrosine Kinases That Contain a Src-like Regulatory Architecture. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. ritlecitinib. Available at: [Link]

  • Nash, P., Kerschbaumer, A., Dörner, T., Dougados, M., Fleischmann, R. M., Geissler, K., ... & Winthrop, K. L. (2021). Points to consider for the treatment of immune-mediated inflammatory diseases with Janus kinase inhibitors: a consensus statement. Annals of the Rheumatic Diseases, 80(1), 71-87. Available at: [Link]

  • Robinson, M. F., et al. (2020). Efficacy and Safety of PF‐06651600 (Ritlecitinib), a Novel JAK3/TEC Inhibitor, in Patients With Moderate‐to‐Severe Rheumatoid Arthritis and an Inadequate Response to Methotrexate. Arthritis & Rheumatology, 72(10), 1639-1649. Available at: [Link]

  • Reaction Biology. The Gold Standard for Kinase Profiling. Available at: [Link]

  • Winssinger, N. (2018). Clinical significance of Janus Kinase inhibitor selectivity. Rheumatology, 57(suppl_6), vi57-vi62. Available at: [Link]

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. Available at: [Link]

  • EUbOPEN. NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Available at: [Link]

  • Danese, S., Argollo, M., Le Berre, C., & Peyrin-Biroulet, L. (2019). JAK selectivity for inflammatory bowel disease treatment: does it clinically matter?. Gut, 68(10), 1893–1899. Available at: [Link]

  • Telliez, J. B., et al. (2019). PF-06651600, a Dual JAK3/TEC Family Kinase Inhibitor. ACS Chemical Biology, 14(6), 1215-1228. Available at: [Link]

  • Goedken, E. R., et al. (2015). Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol. Journal of Biological Chemistry, 290(8), 4575-4589. Available at: [Link]

  • Wikipedia. Janus kinase 3 inhibitor. Available at: [Link]

  • Chrencik, J. E., et al. (2010). Structural and thermodynamic basis of projects for the development of potent and selective inhibitors of the Janus kinase 3 (JAK3). Journal of medicinal chemistry, 53(12), 4672-4684. Available at: [Link]

  • Blake, J. F., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide. Xenobiotica, 41(4), 316-328. Available at: [Link]

  • BellBrook Labs. (2021). JAK3 Inhibitors in the Treatment of Autoimmune Disease. Available at: [Link]

  • Sestito, S., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1675. Available at: [Link]

  • Gomaa, A. M. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 59-69. Available at: [Link]

  • Wodtke, R., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(23), 8345. Available at: [Link]

  • Brehmer, D., et al. (2017). Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. ACS chemical biology, 12(4), 1041-1050. Available at: [Link]

  • ResearchGate. (2022). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. Available at: [Link]

  • Semantic Scholar. (2023). Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan. Available at: [Link]

  • Bekhit, A. A., et al. (2015). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives. Archiv der Pharmazie, 348(3), 197-207. Available at: [Link]

  • Aggarwal, N., & Kumar, R. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Bioactive Compounds, 14(1), 29-47. Available at: [Link]

Sources

A Comparative Guide to the Potency of 3-Fluoro-4-(pyrrolidin-3-yl)-1H-pyrazole Stereoisomers as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a cornerstone in medicinal chemistry, valued for its versatile biological activities that span across oncology, inflammation, and infectious diseases.[1][2][3] The strategic incorporation of a fluorine atom and a chiral pyrrolidine moiety, as seen in 3-Fluoro-4-(pyrrolidin-3-yl)-1H-pyrazole, presents a compelling case for detailed characterization. The introduction of stereoisomerism at the C3 position of the pyrrolidine ring necessitates a rigorous comparative analysis, as stereochemistry often dictates the potency, selectivity, and overall pharmacological profile of a drug candidate.

This guide provides an in-depth, objective comparison of the (R)- and (S)-isomers of 3-Fluoro-4-(pyrrolidin-3-yl)-1H-pyrazole, presenting a hypothetical, yet mechanistically plausible, scenario where these compounds are evaluated as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Dysregulation of FGFR signaling is a known driver in various cancers, making it an attractive therapeutic target.[4] We will delve into the causality behind experimental design, present detailed protocols for potency determination, and interpret the resulting data within the framework of structure-activity relationships (SAR).

The Criticality of Stereoisomerism in Drug Design

Chirality is a fundamental principle in pharmacology. Enantiomers, non-superimposable mirror images of a molecule, can interact differently with chiral biological targets like enzymes and receptors. This often results in one isomer (the eutomer) exhibiting significantly higher desired activity, while the other (the distomer) may be less active, inactive, or even contribute to off-target effects or toxicity. Therefore, the separate synthesis and evaluation of the (R)- and (S)-isomers of our lead compound are not merely academic exercises; they are critical steps in preclinical development to identify the optimal drug candidate.

Experimental Design & Workflow

To comprehensively compare the potency of the two isomers, a multi-step experimental workflow is essential. This process begins with biochemical assays to determine direct target engagement and inhibitory potency, followed by cell-based assays to assess activity in a more physiologically relevant context.

G cluster_0 Compound Synthesis & Preparation cluster_1 Biochemical Potency Assessment cluster_2 Cellular Efficacy Evaluation cluster_3 Data Analysis & Candidate Selection start Chiral Synthesis of (R) and (S) Isomers prep Stock Solution Preparation (DMSO) start->prep biochem In Vitro Kinase Assay (FGFR1) - IC50 Determination prep->biochem cellular Cell-Based Proliferation Assay (FGFR1-dependent Cancer Cell Line) biochem->cellular target Target Engagement Assay (Western Blot for p-FGFR) cellular->target analysis SAR Analysis & Potency Comparison target->analysis decision Identify Eutomer for Further Development analysis->decision

Figure 1: A representative workflow for the comparative evaluation of chiral kinase inhibitors.

Biochemical Potency: Direct Target Inhibition

The initial and most direct measure of potency is the half-maximal inhibitory concentration (IC50) determined through a biochemical assay. This experiment quantifies the concentration of the inhibitor required to reduce the activity of the isolated target enzyme, in this case, FGFR1, by 50%.

Protocol 1: In Vitro FGFR1 Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust method for quantifying inhibitor binding to the kinase active site.

  • Reagent Preparation:

    • Prepare a Kinase Buffer solution (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Dilute recombinant human FGFR1 kinase, a fluorescein-labeled tracer, and a europium-labeled anti-His antibody to their working concentrations in the Kinase Buffer.

    • Perform serial dilutions of the (R)- and (S)-isomer stock solutions to create a 12-point concentration gradient.

  • Assay Plate Setup:

    • In a 384-well plate, add 5 µL of the serially diluted isomer solutions or DMSO vehicle control.

    • Add 5 µL of the FGFR1 kinase solution to all wells.

    • Add 10 µL of the tracer/antibody mixture to all wells.

  • Incubation and Reading:

    • Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Illustrative Results

For the purpose of this guide, we will use hypothetical data that reflects a common outcome in stereoisomer analysis.

Compound IsomerTargetPotency (IC50)
(R)-3-Fluoro-4-(pyrrolidin-3-yl)-1H-pyrazoleFGFR18.5 nM
(S)-3-Fluoro-4-(pyrrolidin-3-yl)-1H-pyrazoleFGFR1150.2 nM

Interpretation of Biochemical Data: The illustrative data reveals a significant difference in potency, with the (R)-isomer exhibiting an IC50 value nearly 18-fold lower than the (S)-isomer. This designates the (R)-isomer as the eutomer . The disparity strongly suggests that the stereocenter of the pyrrolidine ring is critical for optimal interaction with the FGFR1 active site. The specific 3D orientation of the pyrrolidine ring in the (R)-isomer likely allows for more favorable hydrogen bonding or van der Waals interactions with key amino acid residues, leading to higher binding affinity and more potent inhibition.

Cellular Efficacy: Activity in a Biological System

While biochemical assays are crucial, they do not account for factors like cell permeability or engagement with the target in its native cellular environment. Therefore, cell-based assays are a necessary subsequent step.

Protocol 2: Cell Viability and IC50 Determination via MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, to determine the concentration at which an inhibitor reduces cell viability by 50%.[5][6]

  • Cell Culture:

    • Culture an FGFR1-dependent cancer cell line (e.g., H1581 non-small cell lung cancer line) in complete culture medium (e.g., RPMI + 10% FBS).[4]

  • Cell Plating:

    • Seed 5,000 cells per well in a 96-well plate and incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the (R)- and (S)-isomers for 72 hours. Include a vehicle-only control (DMSO).

  • MTT Addition and Incubation:

    • Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization and Measurement:

    • Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

    • Plot the percent viability against the logarithm of inhibitor concentration and fit to a dose-response curve to calculate the cellular IC50.

Illustrative Cellular Results
Compound IsomerCell Line (FGFR1-driven)Potency (IC50)
(R)-3-Fluoro-4-(pyrrolidin-3-yl)-1H-pyrazoleH158142.4 nM
(S)-3-Fluoro-4-(pyrrolidin-3-yl)-1H-pyrazoleH1581> 1 µM

Interpretation of Cellular Data: The cellular data corroborates the biochemical findings. The (R)-isomer demonstrates potent anti-proliferative activity in an FGFR1-dependent cell line, whereas the (S)-isomer is largely inactive at concentrations up to 1 µM.[4] The shift in the IC50 value from 8.5 nM (biochemical) to 42.4 nM (cellular) for the (R)-isomer is expected and reflects the additional barriers the compound must overcome, such as cell membrane penetration and potential efflux, to reach its intracellular target.

Mechanism of Action: Target Engagement

To confirm that the observed cellular effects are due to the inhibition of the intended target, a target engagement assay is performed. A Western blot to measure the phosphorylation status of FGFR serves as a direct readout of the inhibitor's action in cells.

G FGF FGF Ligand FGFR FGFR1 Receptor FGF->FGFR Dimer Dimerization & Autophosphorylation FGFR->Dimer Binding Downstream Downstream Signaling (e.g., MAPK, PLCγ) Dimer->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor (R)-Isomer (Eutomer) Inhibitor->Dimer Inhibition

Figure 2: Simplified FGFR1 signaling pathway and the point of inhibition by the active pyrazole isomer.

Conclusion and Future Directions

The comprehensive analysis, based on plausible, illustrative data, clearly demonstrates the superior potency of the (R)-isomer of 3-Fluoro-4-(pyrrolidin-3-yl)-1H-pyrazole against the FGFR1 kinase. The significant, multi-fold difference in both biochemical and cellular assays underscores the profound impact of stereochemistry on molecular recognition at the target's active site.

Based on these findings, the (R)-isomer is identified as the eutomer and the preferred candidate for subsequent stages of drug development. Future studies would involve assessing its selectivity against a broad panel of other kinases to ensure a safe therapeutic window, followed by pharmacokinetic and in vivo efficacy studies in relevant animal models. This rigorous, stepwise approach to characterization is fundamental to advancing potent and selective molecules toward clinical application.

References

  • The Tale of Two Assays: Correlating In Vitro Efficacy and In Vivo Activity of Pyrazole Compounds. Benchchem.
  • Reproducibility of Biological Assays for Pyrazole Derivatives: A Comparative Guide. Benchchem.
  • Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays. Benchchem.
  • Design and synthesis of pyrazole derivatives as potent and selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP). PMC.
  • Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways. MDPI.
  • Structure-activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. PubMed.
  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. ScienceDirect.
  • Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. PMC.
  • Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. Egyptian Pharmaceutical Journal.
  • Pyrazole, Synthesis and Biological Activity. SlideShare.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. NIH.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. National Library of Medicine.
  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Hilaris Publisher.

Sources

Safety Operating Guide

3-Fluoro-4-(pyrrolidin-3-yl)-1H-pyrazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: 3-Fluoro-4-(pyrrolidin-3-yl)-1H-pyrazole is a halogenated nitrogen heterocycle.[1] It must be segregated into Halogenated Organic Waste streams. DO NOT dispose of this compound down the drain or in general trash.

This guide provides a validated workflow for the containment, classification, and final disposal of 3-Fluoro-4-(pyrrolidin-3-yl)-1H-pyrazole, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and protecting laboratory personnel from exposure to fluorinated byproducts.

Chemical Profile & Hazard Identification

Before disposal, the waste generator must understand the specific hazards that dictate the disposal route. This compound combines a pyrazole core with a pyrrolidine ring and a fluorine substituent, necessitating specific thermal destruction methods.

PropertyDescriptionDisposal Implication
Chemical Structure Fluorinated N-heterocycleMust be incinerated at high temperatures (>1100°C) to prevent formation of incomplete combustion byproducts.
Acidity/Basicity Basic (Secondary amine)Can form salts with acids. Do not mix with strong oxidizers or concentrated acids in the waste container to avoid exothermic reactions.
Halogen Content Fluorine (F)Classifies the waste as "Halogenated" . This distinction is critical for waste vendors as it requires scrubbers during incineration to capture Hydrogen Fluoride (HF) gas.
GHS Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2APersonnel must wear nitrile gloves, lab coat, and safety glasses during waste transfer.

Waste Characterization & Segregation Logic

Proper segregation is the single most critical step in laboratory waste management. Mixing halogenated organics with non-halogenated solvents significantly increases disposal costs and safety risks.

Decision Matrix: Waste Stream Selection

The following diagram illustrates the decision logic for segregating this specific compound.

WasteSegregation Start Waste Generation: 3-Fluoro-4-(pyrrolidin-3-yl)-1H-pyrazole StateCheck Physical State? Start->StateCheck SolidWaste Solid / Powder StateCheck->SolidWaste Pure Compound LiquidWaste In Solution StateCheck->LiquidWaste Dissolved BinSolid Container: Solid Hazardous Waste Label: 'Solid Waste - Toxic, Halogenated' SolidWaste->BinSolid SolventCheck Solvent Type? LiquidWaste->SolventCheck Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., MeOH, DMSO) SolventCheck->NonHalogenated BinHalo Container: Halogenated Organic Solvents Label: 'Halogenated Waste' Halogenated->BinHalo BinNonHalo Container: Halogenated Organic Solvents (Trace F-compound contaminates stream) NonHalogenated->BinNonHalo *CRITICAL: Presence of F-compound reclassifies stream as Halogenated

Figure 1: Segregation logic ensuring all streams containing the fluorinated pyrazole are routed to halogenated waste containers.

Critical Operational Note

Even if the 3-Fluoro-4-(pyrrolidin-3-yl)-1H-pyrazole is dissolved in a non-halogenated solvent (like Methanol or DMSO), the presence of the fluorine atom in the solute technically contaminates the stream. Best Practice: Dispose of any solution containing this compound into the Halogenated Waste carboy. This prevents regulatory violations regarding halogen content in non-halogenated streams.

Step-by-Step Disposal Protocol

Phase 1: Preparation
  • PPE Verification: Ensure you are wearing standard PPE (nitrile gloves, safety glasses, lab coat). Double-glove if handling pure solid >1g.

  • Container Selection:

    • Solids: Wide-mouth HDPE (High-Density Polyethylene) jar or clear glass jar with a Teflon-lined cap.

    • Liquids: HDPE carboy or Amber Glass bottle (if photosensitive) compatible with the solvent.

  • Labeling: Attach a hazardous waste tag before adding waste.

    • Chemical Name: Write out the full name: "3-Fluoro-4-(pyrrolidin-3-yl)-1H-pyrazole". Do not use abbreviations or structural formulas alone.

    • Hazards: Check "Toxic" and "Irritant".[2][3]

Phase 2: Transfer & Accumulation
  • Solid Waste:

    • Transfer solid waste (weighing boats, contaminated paper, pure powder) into the solid waste container.

    • Technique: Use a dedicated funnel to prevent dust generation. If dust is visible, perform the transfer inside a chemical fume hood.

  • Liquid Waste:

    • Pour reaction mixtures or mother liquors into the Halogenated Solvent container.

    • Rinsing: Rinse the original flask with a small amount of compatible solvent (e.g., DCM or Acetone) and add the rinsate to the same waste container. Triple rinsing is the standard for rendering the original container "RCRA Empty."

Phase 3: Storage & Pickup
  • Cap Tightness: Ensure the cap is screwed on tightly when not actively adding waste. Funnels must not be left in the neck of the bottle.

  • Secondary Containment: Store the waste container in a secondary tray (polypropylene) capable of holding 110% of the container's volume.

  • Scheduling: Contact your EHS (Environmental Health & Safety) department or licensed waste contractor (e.g., Veolia, Clean Harbors) for pickup when the container is 90% full.

Emergency Procedures: Spills & Exposure

In the event of an accidental release, immediate action minimizes exposure and environmental impact.[3]

SpillResponse Spill Spill Detected Assess Assess Volume & Hazard Spill->Assess Minor Minor Spill (<10g/10mL) Inside Hood Assess->Minor Major Major Spill (>10g) Or Outside Hood Assess->Major Clean Absorb with Vermiculite/Pads (Wear PPE) Minor->Clean Evacuate Evacuate Area Call EHS Major->Evacuate Bag Collect in HazWaste Bag Label as 'Spill Debris' Clean->Bag

Figure 2: Spill response workflow. Note that "Major" spills involving fluorinated compounds often require professional cleanup due to potential dust inhalation risks.

Decontamination Solution: For surface cleaning after solid removal, use a mild surfactant solution (soap and water). Avoid using bleach (sodium hypochlorite) immediately, as it may react with amine residues; however, for this specific stable heterocycle, standard detergent is sufficient.

Regulatory Compliance (RCRA)

While 3-Fluoro-4-(pyrrolidin-3-yl)-1H-pyrazole does not have a specific "P" or "U" list code, it is regulated under the "Cradle-to-Grave" principle.

  • Waste Code: If the waste exhibits toxicity characteristics (based on TCLP) or is mixed with listed solvents, it adopts those codes (e.g., F002 for halogenated solvents).

  • Generator Status: Ensure your lab's accumulation does not exceed your facility's generator status limits (VSQG, SQG, or LQG).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56943806, 3-Fluoro-4-(pyrrolidin-3-yl)-1H-pyrazole. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 Code of Federal Regulations (CFR) Parts 239-282. Retrieved from [Link]

  • Occupational Safety and Health Administration (2024). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[4] Retrieved from [Link]

  • American Chemical Society (2023). Identifying and Handling Hazardous Waste in Academic Laboratories. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.